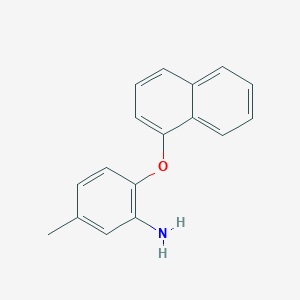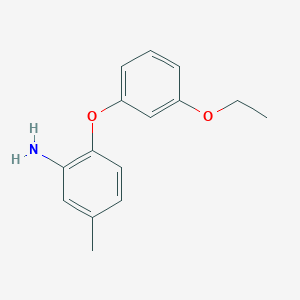
2-(4-Ethoxyphenoxy)-5-methylaniline
概要
説明
2-(4-Ethoxyphenoxy)-5-methylaniline is an organic compound that features an ethoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenoxy)-5-methylaniline typically involves the following steps:
Formation of 4-Ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Preparation of 4-Ethoxyphenoxy Intermediate: The 4-ethoxyphenol is then reacted with a halogenated aniline derivative under basic conditions to form the 4-ethoxyphenoxy intermediate.
Final Coupling: The intermediate is then coupled with a methylated aniline derivative using a coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production process.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methylaniline groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products
Oxidation: Quinones, phenolic derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
2-(4-Ethoxyphenoxy)-5-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound is used in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Ethoxyphenoxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylaniline groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenoxy)-5-methylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenoxy)-4-methylaniline: Similar structure but with the methyl group in a different position.
2-(4-Ethoxyphenoxy)-5-chloroaniline: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
2-(4-Ethoxyphenoxy)-5-methylaniline is unique due to the specific positioning of the ethoxy and methylaniline groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required.
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-9-4-11(2)10-14(15)16/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDDYDSDXRTSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172422.png)
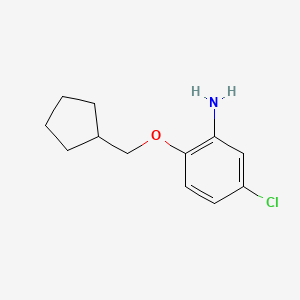
![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)
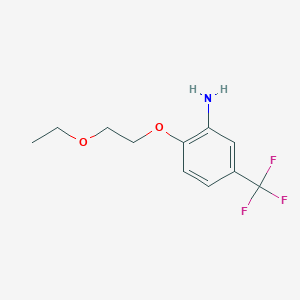

![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)
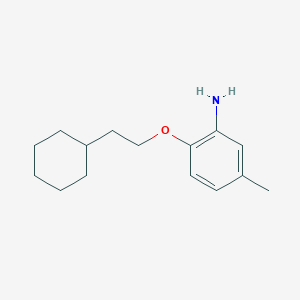
![2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine](/img/structure/B3172467.png)

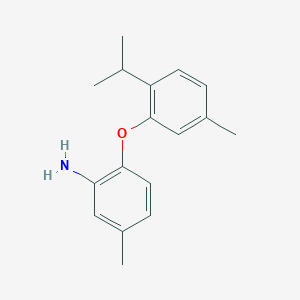
![5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172497.png)
